2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine
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Overview
Description
2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the second position and two methyl groups at the first and fifth positions of the pyrrolo[2,3-b]pyridine ring system. It has a molecular formula of C9H9IN2 and a molecular weight of 272.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method is the reaction of 1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution Reactions: Products include 2-azido-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, 2-thio-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine, and 2-alkoxy-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine.
Oxidation Reactions: Products include this compound-3-carboxaldehyde and this compound-3-carboxylic acid.
Reduction Reactions: Products include 2-iodo-1,5-dimethyl-1,2,3,4-tetrahydro-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, particularly in cancer research as an inhibitor of fibroblast growth factor receptors.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of fibroblast growth factor receptors, thereby inhibiting their activity and blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Bromo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
2-Chloro-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine derivative.
Uniqueness
2-Iodo-1,5-dimethyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of diverse derivatives with significant biological activities .
Properties
IUPAC Name |
2-iodo-1,5-dimethylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-6-3-7-4-8(10)12(2)9(7)11-5-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXDLISRHZXOKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(C(=C2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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